molecular formula C8H2Cl2FNO2 B175549 2,4-Dichloro-3-cyano-5-fluorobenzoic acid CAS No. 117528-58-2

2,4-Dichloro-3-cyano-5-fluorobenzoic acid

Cat. No. B175549
M. Wt: 234.01 g/mol
InChI Key: PAJAHSZQWFSIFX-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-cyano-5-fluorobenzoic acid is an important intermediate in medicinal compounds and pesticides . It is used as a research compound . The molecular formula is C8H2Cl2FNO2 .


Synthesis Analysis

A two-step facile process for the preparation of 2,4-dichloro-3-cyano-5-fluorobenzoic acid has been developed, starting from easily available 2,6-dichloro-3-fluorobenzonitrile. The overall yield was 58% .


Molecular Structure Analysis

The molecular weight of 2,4-Dichloro-3-cyano-5-fluorobenzoic acid is 234.01 g/mol . The InChI code is 1S/C8H2Cl2FNO2/c9-6-3 (8 (13)14)1-5 (11)7 (10)4 (6)2-12/h1H, (H,13,14) . The canonical SMILES is C1=C (C (=C (C (=C1F)Cl)C#N)Cl)C (=O)O .


Physical And Chemical Properties Analysis

The melting point of 2,4-Dichloro-3-cyano-5-fluorobenzoic acid is 203-205°C . It is a solid at room temperature . The compound has a topological polar surface area of 61.1 Ų .

Scientific Research Applications

Antibacterial Agent Synthesis

  • It is used in the synthesis of new molecules with potential antibacterial properties. For example, it was used to synthesize thiadiazolotriazinones, which showed promising antibacterial activity (Holla, Bhat, & Shetty, 2003).

Continuous-Flow Oxidation Process

  • It plays a role in the continuous-flow oxidation process, contributing to safer and more efficient chemical reactions. This application was demonstrated in the kilogram-scale synthesis of 2,4-dichloro-5-fluorobenzoic acid, highlighting its importance in industrial processes (Guo, Yu, & Yu, 2018).

Insecticidal Activity

  • It's a key component in the synthesis of oxadiazoles, which have demonstrated insecticidal activities. This was evident in studies exploring its application against armyworms, suggesting its potential in pest control (Shi et al., 2000).

Intermediate in Pharmaceutical Synthesis

  • It serves as an intermediate in the synthesis of pharmaceutical compounds, such as ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate, demonstrating its versatility in drug development (Guo, Yu, & Su, 2020).

Antimicrobial Studies

  • Its derivatives have been studied for their antimicrobial activities. Certain oxadiazoles containing 2,4-dichloro-5-fluorophenyl showed significant antibacterial and antifungal activities, further underscoring its utility in developing new antimicrobial agents (Karthikeyan et al., 2008).

Anti-Tumor Activity

  • A dibutyltin complex of 2,4-dichloro-5-fluorobenzoic acid was found to have higher in vitro anti-tumor activity against certain human tumor cell lines compared to cis-platin, a commonly used chemotherapy drug (Li et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2,4-dichloro-3-cyano-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2FNO2/c9-6-3(8(13)14)1-5(11)7(10)4(6)2-12/h1H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJAHSZQWFSIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)C#N)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447725
Record name 2,4-Dichloro-3-cyano-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-3-cyano-5-fluorobenzoic acid

CAS RN

117528-58-2
Record name 2,4-Dichloro-3-cyano-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

162 g of hydroxylamine hydrochloride were introduced into 2000 ml of formic acid (technical-grade, 85% strength). At 95° C., 950 g of 2,4-dichloro-5-fluoro-3-formylbenzoic acid (moistened with sulphuric acid, 42% strength) were introduced. As a result, the mixture foamed briefly and then a clear solution was immediately obtained. The mixture was then stirred for 4 hours at from 100 to 105° C. (reflux).
Quantity
162 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
950 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Chen, L Zheng, W Su - Journal of Chemical Research, 2012 - journals.sagepub.com
A novel and facile method for synthesis of 2,4-dichloro-3-cyano-5- fluorobenzoic acid Page 1 JOURNAL OF CHEMICAL RESEARCH 2012 RESEARCH PAPER 411 JULY, 411–412 A …
Number of citations: 4 journals.sagepub.com
M Faisal - Green Sustainable Process for Chemical and …, 2023 - Elsevier
Carbon dioxide (CO 2 ) exists in the atmosphere and is formed by the respiration of all living organisms, fermentation of sugars, and burning of fossil fuels. An active area in synthetic …
Number of citations: 0 www.sciencedirect.com

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